3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of chloro and fluorobenzyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used .
Scientific Research Applications
3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antifungal and antibacterial agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity through electrophilic substitution reactions.
2-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a bromine atom instead of chlorine.
3-Chloro-2-fluorobenzyl bromide: Used as a building block in organic synthesis.
Uniqueness
3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and fluorobenzyl groups enhances its reactivity and potential as a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C12H8ClFN4 |
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Molecular Weight |
262.67 g/mol |
IUPAC Name |
3-chloro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8ClFN4/c13-11-9-5-15-7-16-12(9)18(17-11)6-8-3-1-2-4-10(8)14/h1-5,7H,6H2 |
InChI Key |
GXADKHNFIOCOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC=NC=C3C(=N2)Cl)F |
Origin of Product |
United States |
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